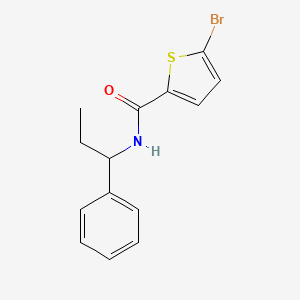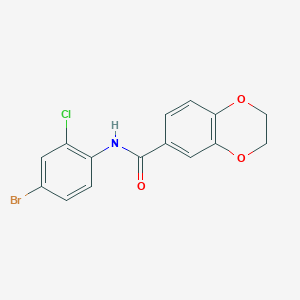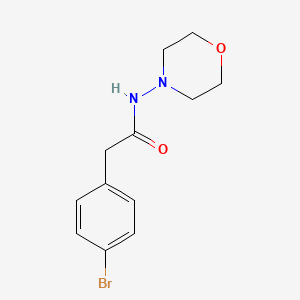![molecular formula C11H14ClNO2S B4179681 5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4179681.png)
5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide
Overview
Description
5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiophene ring substituted with a chloro group and a carboxamide group, which is further substituted with a tetrahydrofuranyl ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the chlorinated thiophene with an appropriate amine, such as 1-(tetrahydro-2-furanyl)ethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloro group on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or thiourea under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The chloro and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-thiophenecarboxamide: Lacks the tetrahydrofuranyl ethyl group.
N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide: Lacks the chloro group.
5-chloro-N-ethyl-2-thiophenecarboxamide: Lacks the tetrahydrofuranyl group.
Uniqueness
5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of both the chloro and tetrahydrofuranyl ethyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct interactions with biological targets and unique properties compared to similar compounds.
Properties
IUPAC Name |
5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c1-7(8-3-2-6-15-8)13-11(14)9-4-5-10(12)16-9/h4-5,7-8H,2-3,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKZUYGPQMBHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


METHANONE](/img/structure/B4179604.png)
![4-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4179611.png)
![N-{3-[(2-FURYLMETHYL)CARBAMOYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4179615.png)

![3-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4179621.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B4179631.png)
![Oxolan-2-yl-[4-(3-propoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B4179643.png)
![1-{4-[4-(3,4,5-TRIETHOXYBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B4179651.png)
![TETRAHYDRO-2-FURANYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4179655.png)

![5-methyl-N-[4-(morpholine-4-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B4179667.png)
![3-methyl-N-[4-(piperidine-1-carbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4179673.png)
![(4-Methyl-5-phenylthiophen-2-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B4179700.png)

